Cas no 16268-75-0 (1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl-)
16268-75-0 structure
Product Name:1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl-
N.o CAS:16268-75-0
MF:C11H22N6
MW:238.332581043243
CID:149009
PubChem ID:27777
Update Time:2025-04-19
1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl-
- 2-N,2-N-diethyl-4-N,4-N,6-N,6-N-tetramethyl-1,3,5-triazine-2,4,6-triamine
- 1,3,5-Triazine-2,4,6-triamine, N,N-diethyl-N',N',N'',N''-tetramethyl-
- 2-Diethylamino-4,6-bis-dimethylamino-s-triazin
- AC1L1DXV
- AI3-60226
- BRN 0660030
- Melamine, N(sup 2),N(sup 2)-diethyl-N(sup 4),N(sup 4),N(sup 6),N(sup 6)-tetramethyl-
- N(sup 2),N(sup 2)-Diethyl-N(sup 4),N(sup 4),N(sup 6),N(sup 6)-tetramethylmelamine
- N,N-diethyl-N',N',N'',N''-tetramethyl-[1,3,5]triazine-2,4,6-triamine
- NSC298112
- N6,N6-DIETHYL-N2,N2,N4,N4-TETRAMETHYLMELAMINE
- NSC 298112
- UNII-LX73PF3LRB
- 16268-75-0
- LX73PF3LRB
- 1,3,5-TRIAZINE-2,4,6-TRIAMINE, N2,N2-DIETHYL-N4,N4,N6,N6-TETRAMETHYL-
- N2,N2-DIETHYL-N4,N4,N6,N6-TETRAMETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE
- DTXSID40167429
- NSC-298112
- N2,N2-DIETHYL-N4,N4,N6,N6-TETRAMETHYL-, MELAMINE
-
- Inchi: 1S/C11H22N6/c1-7-17(8-2)11-13-9(15(3)4)12-10(14-11)16(5)6/h7-8H2,1-6H3
- Chave InChI: LGLQBSMADBVAHQ-UHFFFAOYSA-N
- SMILES: N(C1N=C(N=C(N(C)C)N=1)N(C)C)(CC)CC
Propriedades Computadas
- Massa Exacta: 238.19086
- Massa monoisotópica: 274.167
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 5
- Complexidade: 200
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 48.4A^2
- XLogP3: 2.1
Propriedades Experimentais
- Densidade: 1.102g/cm3
- Ponto de ebulição: 367.7ºC at 760 mmHg
- Ponto de Flash: 176.2ºC
- Índice de Refracção: 1.588
- PSA: 48.39
- LogP: 0.84980
1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl- Literatura Relacionada
-
1. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
16268-75-0 (1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl-) Produtos relacionados
- 16268-92-1(Triethylmelamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornecedores recomendados
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente
Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente